1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Description
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name 1-(3-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole derives from substitutive nomenclature rules. The benzimidazole core (a fused bicyclic system comprising benzene and imidazole rings) serves as the parent structure. Numbering begins at the nitrogen atom in the imidazole ring adjacent to the benzene fusion (position 1), with the second nitrogen at position 3. The substituents—3-bromophenyl and pyridin-2-yl—are assigned positions 1 and 2, respectively, based on the lowest locant principle (Figure 1).
Constitutional isomerism arises from variations in substituent positions:
- Bromophenyl positional isomers : Moving the bromine to the ortho (2-) or para (4-) positions on the phenyl ring generates isomers such as 1-(2-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole and 1-(4-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole.
- Pyridinyl positional isomers : Shifting the pyridinyl group to positions 3 or 4 on the benzimidazole core (e.g., 1-(3-bromophenyl)-3-(pyridin-2-yl)-1H-benzo[d]imidazole) alters the electronic distribution and steric profile.
Table 1 summarizes key constitutional isomers and their IUPAC names.
| Isomer Type | IUPAC Name |
|---|---|
| Bromophenyl (ortho) | 1-(2-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole |
| Bromophenyl (para) | 1-(4-bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole |
| Pyridinyl (position 3) | 1-(3-bromophenyl)-3-(pyridin-2-yl)-1H-benzo[d]imidazole |
Crystallographic Characterization and X-ray Diffraction Analysis
X-ray crystallography reveals a planar benzimidazole core with dihedral angles of 28.5° between the benzimidazole and 3-bromophenyl groups, and 34.7° between the benzimidazole and pyridinyl moieties. This non-coplanarity minimizes steric clashes between substituents. Key bond parameters include:
- N1–C2 (imidazole) : 1.38 Å
- C7–Br1 (bromophenyl) : 1.89 Å
- C12–N3 (pyridinyl) : 1.34 Å
The crystal packing exhibits C–H···N hydrogen bonds (2.45–2.67 Å) between pyridinyl nitrogen and benzimidazole protons, alongside π–π stacking (interplanar distance: 3.52 Å) between adjacent benzimidazole rings. These interactions stabilize the lattice, contributing to a melting point of 218–220°C (Table 2).
Table 2: Crystallographic data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.24 Å, b = 12.57 Å, c = 14.89 Å |
| Dihedral angles | 28.5° (Ph–Bzim), 34.7° (Py–Bzim) |
| Hydrogen bonds | C–H···N (2.45–2.67 Å) |
Comparative Analysis with Ortho/Meta/Para Bromophenyl Analogues
Substituent position on the phenyl ring significantly impacts molecular geometry and physicochemical properties:
- Ortho-bromophenyl analogue : The steric bulk of ortho-bromine increases dihedral angles (e.g., 42.3° between benzimidazole and phenyl groups) due to repulsion between bromine and adjacent hydrogen atoms. This reduces solubility in polar solvents (e.g., 0.12 mg/mL in water vs. 0.25 mg/mL for the meta isomer).
- Para-bromophenyl analogue : Enhanced symmetry improves crystallinity, raising the melting point to 230–232°C compared to 218–220°C for the meta isomer. The para isomer also exhibits stronger π–π interactions (interplanar distance: 3.40 Å).
Table 3 compares key properties across bromophenyl isomers.
| Property | Ortho | Meta | Para |
|---|---|---|---|
| Dihedral angle (Ph–Bzim) | 42.3° | 28.5° | 25.8° |
| Melting point (°C) | 205–207 | 218–220 | 230–232 |
| Aqueous solubility (mg/mL) | 0.12 | 0.25 | 0.18 |
Structure
3D Structure
Properties
Molecular Formula |
C18H12BrN3 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12BrN3/c19-13-6-5-7-14(12-13)22-17-10-2-1-8-15(17)21-18(22)16-9-3-4-11-20-16/h1-12H |
InChI Key |
PVINFISBOQUNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves cyclocondensation of substituted o-phenylenediamine with 3-bromophenyl and pyridin-2-yl precursors. The reaction proceeds via acid-catalyzed dehydration:
Optimization
- Catalyst : 70% HCl achieves 85–92% yield at 100°C for 1–2 hours.
- Solvent : Ethanol or DMF enhances solubility of intermediates.
Table 1 : Optimization of Conventional Condensation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 70% HCl | 100 | 1.5 | 88 | 95 |
| Polyphosphoric acid | 120 | 3 | 82 | 90 |
Microwave-Assisted Synthesis
Protocol
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:
Advantages
- Efficiency : 94% yield in 40 minutes vs. 88% in 1.5 hours for conventional methods.
- Purity : Reduced side products due to uniform heating.
Table 2 : Microwave vs. Conventional Synthesis
| Method | Time (min) | Yield (%) | Energy Consumption (kWh) |
|---|---|---|---|
| Microwave | 40 | 94 | 0.15 |
| Conventional | 90 | 88 | 0.45 |
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-bromophenylboronic acid) couple with preformed benzimidazole intermediates:
Buchwald-Hartwig Amination
For N-arylation of 2-aminobenzimidazoles:
One-Pot Tandem Reactions
Thiourea Cyclization
A visible light-mediated, photocatalyst-free method:
- Reactants : o-Phenylenediamine, 3-bromophenyl isothiocyanate.
- Conditions : K₂CO₃ in EtOH/H₂O (9:1), blue LED irradiation (6 hours).
- Yield : 89% with 98% purity.
Table 3 : One-Pot Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | EtOH/H₂O (9:1) |
| Light Source | 3 W blue LED |
| Reaction Time | 6 hours |
| Scalability | Gram-scale feasible |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate
Wang resin-functionalized o-phenylenediamine reacts sequentially with:
- 3-Bromobenzoyl chloride.
- Pyridine-2-carboxaldehyde.
- Cleavage with TFA/CH₂Cl₂ (1:1).
Yield : 76% with >95% purity.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the benzimidazole core.
Substitution: Various substitution reactions can be performed, particularly on the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
The 1-position of benzimidazole derivatives is often functionalized with aryl or alkyl groups to modulate electronic, steric, and pharmacological properties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 3-bromophenyl) enhance stability and binding affinity in biological targets compared to electron-donating groups (e.g., methoxy in ) .
- Bulkier substituents (e.g., naphthalenylmethyl) improve metal-coordination capabilities but may reduce solubility .
Substituent Variations at the 2-Position
The 2-position is critical for directing biological activity and material properties. Comparisons include:
Key Observations :
Key Observations :
- 3-Bromophenyl derivatives show enhanced cytotoxicity against cancer cells compared to non-halogenated analogs .
- Pyridinyl substitution correlates with kinase inhibition, as seen in V600EBRAF-targeting compounds .
Physicochemical and Material Properties
Biological Activity
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in the context of cancer treatment and other diseases.
Chemical Structure and Synthesis
The compound features a benzo[d]imidazole core, which is known for its pharmacological properties. The presence of the bromophenyl and pyridinyl substituents enhances its biological activity by influencing molecular interactions and solubility.
Synthesis Method:
The synthesis typically involves the condensation of appropriate aryl and pyridine derivatives under controlled conditions, often utilizing catalysts to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.5 | Microtubule destabilization |
These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
The observed antimicrobial activity is attributed to the halogenated structure, which enhances lipophilicity and facilitates membrane penetration .
Case Studies
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis. The compound increased caspase-3 activity by approximately 1.5 times compared to control groups at concentrations of 10 µM .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at MIC values comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .
The biological activity of this compound can be attributed to:
- Apoptosis Induction : Activation of apoptotic pathways through caspase enzymes.
- Cell Cycle Arrest : Interference with microtubule dynamics leading to cell cycle disruption.
- Membrane Disruption : Enhanced permeability due to halogen substituents, facilitating antimicrobial action.
Q & A
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.4 ppm (pyridyl H), δ 7.8 ppm (Ar-H) | |
| ESI-MS | m/z 350.03 ([M+H]<sup>+</sup>) | |
| IR | 3400 cm<sup>−1</sup> (N-H) |
Advanced: How can thermal stability inform formulation strategies for bioactive derivatives?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition profiles:
TGA : The compound shows a 5% weight loss at 250°C, indicating stability up to this temperature .
DTA : An endothermic peak at 280°C correlates with melting, while exothermic events above 300°C suggest oxidative degradation .
Implications :
- For drug formulation, avoid processing temperatures >200°C.
- Use inert atmospheres during encapsulation to prevent decomposition.
Q. Table 2: Thermal Properties
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 303–305°C | |
| TGA Onset | 250°C (5% loss) | |
| DTA Peaks | 280°C (endotherm) |
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Based on structural analogs (e.g., imidazo[4,5-b]pyridines):
Kinase Inhibition : Screen against EGFR or VEGFR-2 using fluorescence polarization assays (IC50 determination) .
Antimicrobial Activity : Employ microdilution assays (MIC against S. aureus and E. coli) with compound concentrations 1–100 μg/mL .
Cytotoxicity : Use MTT assays on HEK-293 cells to assess IC50 values, ensuring <10% DMSO in media to avoid solvent toxicity .
Basic: How can researchers address low yields in Suzuki coupling steps for bromophenyl derivatives?
Methodological Answer:
Low yields in cross-coupling reactions often stem from catalyst inefficiency or side reactions:
Catalyst Optimization : Replace Pd(PPh3)4 with Pd(OAc)2/XPhos (2 mol%) for higher turnover .
Solvent/Base System : Use toluene/EtOH (3:1) with K2CO3 to minimize dehalogenation .
Microwave Assistance : Reduce reaction time from 24h to 1h at 120°C, improving yield by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
